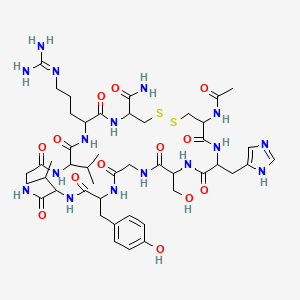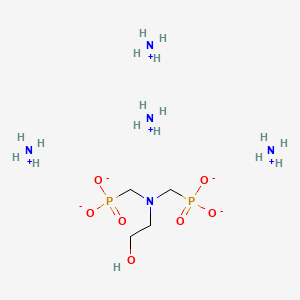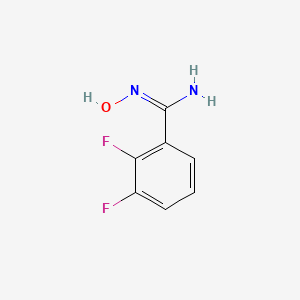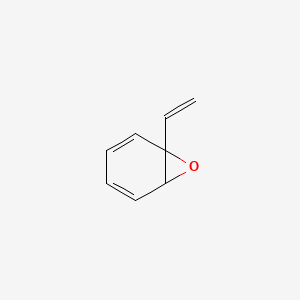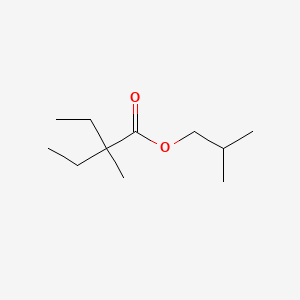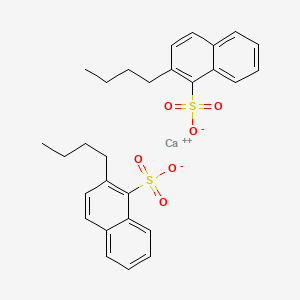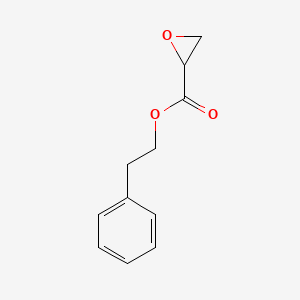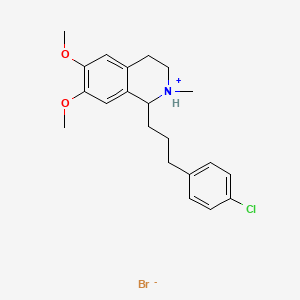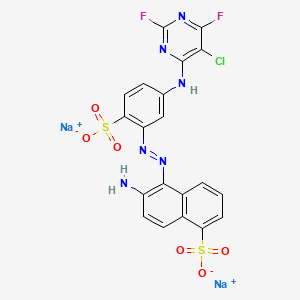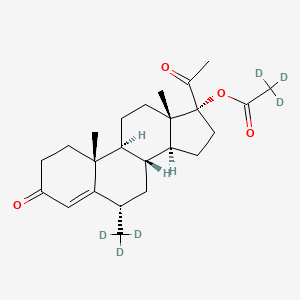
Medroxy Progesterone-d6 17-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Medroxy Progesterone-d6 17-Acetate is a synthetic steroidal hormone and a deuterated analog of medroxyprogesterone acetate. It is commonly used in analytical research to facilitate the precise quantification of the non-deuterated compound in biological matrices . This compound is a stable isotope-labeled version of medroxyprogesterone acetate, which is widely used as a contraceptive agent and in hormone replacement therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Medroxy Progesterone-d6 17-Acetate involves the incorporation of deuterium atoms into the medroxyprogesterone acetate molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The reaction conditions often involve the use of methanol as a solvent and the preparation of stock solutions at specific concentrations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Medroxy Progesterone-d6 17-Acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Medroxy Progesterone-d6 17-Acetate has a wide range of scientific research applications, including:
Mecanismo De Acción
Medroxy Progesterone-d6 17-Acetate exerts its effects by mimicking the action of natural progesterone. It binds to progesterone receptors in target tissues, leading to the transformation of the endometrium from a proliferative to a secretory state . This mechanism is crucial for its use as a contraceptive agent and in hormone replacement therapy. The compound also shows affinity for androgen and glucocorticoid receptors, contributing to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Medroxyprogesterone Acetate: The non-deuterated version of Medroxy Progesterone-d6 17-Acetate, widely used in contraceptive and hormone replacement therapies.
Hydroxyprogesterone Caproate: Another synthetic progestin used in the prevention of preterm birth.
Chlormadinone Acetate: A synthetic progestin used in oral contraceptives.
Megestrol Acetate: A synthetic progestin used in the treatment of anorexia and cachexia.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise quantification and differentiation from the non-deuterated compound in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research .
Propiedades
Fórmula molecular |
C24H34O4 |
|---|---|
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1/i1D3,3D3 |
Clave InChI |
PSGAAPLEWMOORI-MXVDHLRLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C([2H])([2H])[2H])C)[C@@]4(C1=CC(=O)CC4)C |
SMILES canónico |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol](/img/structure/B13788796.png)
![3-amino-3-[2-(3,4,5-trimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13788802.png)
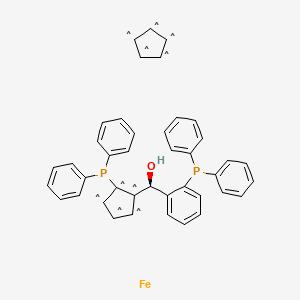
![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788813.png)
![Dispiro[5.1.5.1]tetradecane-7,14-dione](/img/structure/B13788821.png)
